N-(3-bromophenyl)benzenecarbothioamide
Description
N-(3-bromophenyl)benzenecarbothioamide is a thioamide derivative featuring a benzene ring linked via a thioamide (–CS–NH–) group to a 3-bromophenyl substituent. Its molecular formula is C₁₃H₁₀BrNS, with a molecular weight of 292.19 g/mol. Thioamides are sulfur-containing analogs of carboxamides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C13H10BrNS |
|---|---|
Molecular Weight |
292.2g/mol |
IUPAC Name |
N-(3-bromophenyl)benzenecarboximidothioic acid |
InChI |
InChI=1S/C13H10BrNS/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) |
InChI Key |
DQIBURKPDLYFOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)Br |
Isomeric SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)S |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compound for Comparison: N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide
- Molecular Formula: C₁₇H₁₂BrNO₂
- Molecular Weight : 342.19 g/mol
- Functional Groups : Carboxamide (–CONH–), hydroxyl (–OH), naphthalene core, and 3-bromophenyl substituent .
| Property | N-(3-bromophenyl)benzenecarbothioamide | N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide |
|---|---|---|
| Aromatic System | Benzene | Naphthalene (fused rings) |
| Functional Groups | Thioamide (–CSNH–) | Carboxamide (–CONH–), hydroxyl (–OH) |
| Molecular Weight | 292.19 g/mol | 342.19 g/mol |
| Polarity | Moderate (due to S atom) | High (due to –OH and –CONH–) |
| Solubility | Lower in polar solvents | Higher in polar solvents (e.g., ethanol, DMSO) |
Key Differences :
Functional Groups: The hydroxyl group in the carboxamide derivative enhances hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, the thioamide’s sulfur atom reduces polarity, favoring solubility in nonpolar media.
Reactivity: Thioamides are more susceptible to nucleophilic attack due to the weaker C=S bond (vs.
Electronic and Steric Effects
- Bromine Position : Both compounds feature a bromine atom at the meta position on the phenyl ring, which induces electron-withdrawing effects. However, steric hindrance may vary slightly due to differences in the spatial arrangement of the aromatic cores.
- Electronic Density : The thioamide’s sulfur atom donates less electron density to the aromatic system compared to the carboxamide’s oxygen, altering resonance stabilization and charge distribution.
Other Structural Analogs (Mentioned in )
5-(Dipropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid : Features a sulfonamide group and carboxylic acid, offering high acidity and solubility.
2-Methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile: Contains a nitrile and thiophene, enhancing electronic diversity for optoelectronic applications.
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